![molecular formula C8H6ClNOS B1589907 7-Chloro-5-methoxythieno[3,2-b]pyridine CAS No. 74695-46-8](/img/structure/B1589907.png)
7-Chloro-5-methoxythieno[3,2-b]pyridine
Overview
Description
7-Chloro-5-methoxythieno[3,2-b]pyridine is a heterocyclic compound with the molecular formula C8H6ClNOS. It is a derivative of thienopyridine, characterized by the presence of a chlorine atom at the 7th position and a methoxy group at the 5th position on the thieno[3,2-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methoxythieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with 2-methoxythiophene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methoxythieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 7-amino-5-methoxythieno[3,2-b]pyridine or 7-thio-5-methoxythieno[3,2-b]pyridine.
Oxidation: Formation of 7-chloro-5-formylthieno[3,2-b]pyridine or 7-chloro-5-carboxythieno[3,2-b]pyridine.
Reduction: Formation of 5-methoxythieno[3,2-b]pyridine.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thieno[3,2-b]pyridine derivatives, including 7-chloro-5-methoxythieno[3,2-b]pyridine, as promising candidates for anticancer drugs. Research indicates that compounds in this class can inhibit cancer cell growth through various mechanisms:
- Cell Line Studies : In vitro studies have evaluated the cytotoxic effects of thieno[3,2-b]pyridine derivatives against multiple cancer cell lines. For instance, compounds structurally related to this compound have shown significant activity against leukemia and solid tumors, with some exhibiting submicromolar GI50 values, indicating potent growth inhibition .
- Mechanism of Action : The anticancer properties are often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cell proliferation and survival. This includes modulation of apoptosis and cell cycle arrest mechanisms .
Pre-mRNA Splicing Modulation
Another promising application of this compound is its role in enhancing pre-mRNA splicing. Research has indicated that certain derivatives can improve splicing efficiency in cellular models, which could have implications for treating diseases caused by splicing defects .
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Study 1: Anticancer Efficacy
In a comprehensive study involving a panel of 60 cancer cell lines, several thieno[3,2-b]pyridine derivatives were screened for cytotoxicity. The findings revealed that certain derivatives exhibited potent activity against multiple tumor types including breast cancer and melanoma. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thieno ring enhanced anticancer efficacy .
Case Study 2: Splicing Modulation
A recent patent described the use of thieno[3,2-b]pyridine compounds for improving pre-mRNA splicing. These compounds were tested in cellular assays where they demonstrated a significant increase in splicing efficiency compared to controls. This finding opens avenues for therapeutic strategies targeting genetic disorders linked to splicing defects .
Mechanism of Action
The mechanism of action of 7-Chloro-5-methoxythieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-methoxythieno[3,2-b]pyridine
- 7-Chloro-3-methylthieno[3,2-b]pyridine
- 5-Chloro-7-methylthieno[3,2-b]pyridine
Uniqueness
7-Chloro-5-methoxythieno[3,2-b]pyridine is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Biological Activity
7-Chloro-5-methoxythieno[3,2-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on various research studies.
Chemical Structure and Properties
This compound is characterized by a thieno[3,2-b]pyridine core, which is a bicyclic structure containing both sulfur and nitrogen atoms. The presence of the chloro and methoxy substituents enhances its biological activity by modulating interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thieno[3,2-b]pyridine derivatives exhibit notable antimicrobial properties. A study demonstrated that these compounds showed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antiviral Properties
This compound has also been evaluated for its antiviral activity. It has shown potential against several viral strains, including those responsible for respiratory infections. The compound's efficacy may stem from its ability to inhibit viral replication and modulate host immune responses .
Antitumor Activity
The compound has been investigated for its antitumor effects. In vitro studies have revealed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it exhibits cytotoxicity against various tumor types, suggesting its potential as a chemotherapeutic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic processes, such as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), which plays a role in steroid metabolism. This inhibition can lead to altered hormone levels and subsequent therapeutic effects in conditions like osteoporosis .
- Cell Signaling Modulation : By interacting with specific receptors or signaling pathways, the compound can influence cellular responses, enhancing or suppressing certain biological functions.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- Antimicrobial Study : A study published in 2022 reported that derivatives of thieno[3,2-b]pyridine demonstrated enhanced antimicrobial activity compared to their pyridine counterparts. The presence of additional heterocycles improved their effectiveness against resistant bacterial strains .
- Antiviral Research : In vitro assays indicated that this compound exhibited potent antiviral activity against respiratory viruses. It was found to significantly reduce viral load in infected cell cultures while maintaining low cytotoxicity levels .
- Antitumor Evaluation : In cancer research, this compound was shown to induce apoptosis in human cancer cell lines through mitochondrial pathway activation. This finding suggests its potential role in cancer therapy as a novel anticancer agent .
Data Tables
The following table summarizes key findings from various studies on the biological activities of this compound:
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 7-Chloro-5-methoxythieno[3,2-b]pyridine?
The synthesis typically involves multi-step halogenation and cyclization reactions . A plausible route includes:
- Step 1 : Cyclization of a thiophene-pyridine precursor (e.g., thieno[3,2-b]pyridine) under controlled conditions.
- Step 2 : Selective chlorination using reagents like POCl₃ or N-chlorosuccinimide (NCS) in anhydrous solvents (e.g., DCM) at low temperatures to ensure regioselectivity at the 7-position .
- Step 3 : Methoxylation via nucleophilic substitution, employing sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF .
Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-halogenation.
Q. How is this compound characterized structurally?
Primary methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C5, chlorine at C7) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry .
Pitfalls : Impurities from incomplete reactions may complicate spectral interpretation—use recrystallization or column chromatography for purification.
Q. What are the key reactivity patterns of this compound?
- Electrophilic Substitution : The methoxy group at C5 directs electrophiles to the ortho/para positions, while chlorine at C7 deactivates the thiophene ring .
- Nucleophilic Displacement : Chlorine at C7 can be replaced by amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMSO) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C3 or C6 positions using Pd catalysts, enabling derivatization for SAR studies .
Advanced Research Questions
Q. How to design experiments to assess kinase inhibitory activity?
Methodology :
- In Vitro Kinase Assays : Use purified kinases (e.g., EGFR, VEGFR) with ATP-competitive assays. Measure IC₅₀ values via fluorescence-based ADP-Glo™ assays .
- Controls : Include staurosporine (broad-spectrum inhibitor) and vehicle-only groups.
- Data Interpretation : Compare dose-response curves with known inhibitors (e.g., erlotinib) to evaluate potency .
Advanced Tip : Pair with molecular docking studies to predict binding modes to kinase active sites.
Q. How to resolve contradictions in reported biological activities of thieno[3,2-b]pyridine derivatives?
Approach :
- Structural Comparisons : Analyze substituent effects using a table like:
Compound | Substituents | Biological Activity (IC₅₀) | Notes |
---|---|---|---|
7-Cl-5-OMe-thieno[3,2-b]py | Cl (C7), OMe (C5) | Under investigation | High predicted solubility |
6-Iodo-thieno[3,2-b]py | I (C6) | 150 nM (Kinase X) | Steric hindrance limits uptake |
- Assay Variability : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
- Purity Verification : Use HPLC-MS to rule out impurities as confounding factors .
Q. What in vivo models are suitable for studying its therapeutic potential?
Models :
- Cancer Xenografts : Administer compound (10–50 mg/kg, IP/PO) to nude mice implanted with human cancer cells (e.g., HCT-116). Monitor tumor volume and metastasis .
- PK/PD Studies : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
Challenges : Address poor solubility via formulations (e.g., PEG-400/water mixtures) .
Q. How to optimize regioselectivity in derivatization reactions?
Strategies :
- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific positions before electrophilic quenching .
- Protecting Groups : Temporarily block the methoxy group with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) to direct reactions to the thiophene ring .
Q. What analytical techniques validate compound stability under experimental conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and varied pH. Monitor degradation products via UPLC-PDA .
- Stability-Indicating Assays : Use validated HPLC methods with photodiode array detection to track decomposition peaks.
Properties
IUPAC Name |
7-chloro-5-methoxythieno[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-7-4-5(9)8-6(10-7)2-3-12-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIGNOAYBDOTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C(=C1)Cl)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504912 | |
Record name | 7-Chloro-5-methoxythieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74695-46-8 | |
Record name | 7-Chloro-5-methoxythieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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